N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide] typically involves a multi-step process. The initial step often includes the preparation of the naphthalene core, followed by the introduction of hydroxy and carboxamide groups. The azo coupling reaction is a critical step, where the methoxy and nitrophenyl groups are introduced. This reaction usually requires specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the removal of nitro groups or the reduction of azo bonds.
Substitution: This reaction can replace specific groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N’-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biological probe or marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide] involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
- N,N’-Naphthalene-1,5-diylbis[4-[(2-methoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
Uniqueness
Compared to similar compounds, N,N’-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide] stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
68516-74-5 |
---|---|
Molecular Formula |
C46H32N8O10 |
Molecular Weight |
856.8 g/mol |
IUPAC Name |
3-hydroxy-N-[5-[[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-carbonyl]amino]naphthalen-1-yl]-4-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C46H32N8O10/c1-63-39-23-27(53(59)60)17-19-37(39)49-51-41-29-11-5-3-9-25(29)21-33(43(41)55)45(57)47-35-15-7-14-32-31(35)13-8-16-36(32)48-46(58)34-22-26-10-4-6-12-30(26)42(44(34)56)52-50-38-20-18-28(54(61)62)24-40(38)64-2/h3-24,55-56H,1-2H3,(H,47,57)(H,48,58) |
InChI Key |
PLXWSHOTKFJRMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=C4C=CC=C5NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C=C(C=C8)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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